7-(4-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
4-[7-(4-CHLOROPHENYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle
Properties
Molecular Formula |
C19H13ClN6O |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-4-(4-methoxyphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H13ClN6O/c1-27-15-8-2-12(3-9-15)17-23-19-16-10-22-26(14-6-4-13(20)5-7-14)18(16)21-11-25(19)24-17/h2-11H,1H3 |
InChI Key |
JWIQBANYDFCENT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[7-(4-CHLOROPHENYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL METHYL ETHER involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Cyclization: The formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core involves cyclization reactions under acidic or basic conditions
Scientific Research Applications
4-[7-(4-CHLOROPHENYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a CDK inhibitor, which can regulate cell cycle progression and induce apoptosis in cancer cells
Medicine: Due to its CDK inhibitory activity, it is being explored as a potential anticancer agent
Industry: The compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 4-[7-(4-CHLOROPHENYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL METHYL ETHER involves the inhibition of CDK2/cyclin A2 complex. This inhibition leads to the disruption of the cell cycle, particularly at the G1/S transition, resulting in cell cycle arrest and apoptosis. The compound binds to the active site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:
- 4-[7-(4-METHOXYPHENYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL METHYL ETHER
- 4-[7-(4-FLUOROPHENYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL METHYL ETHER
These compounds share a similar core structure but differ in the substituents on the phenyl rings. The unique feature of 4-[7-(4-CHLOROPHENYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL METHYL ETHER is the presence of the 4-chlorophenyl group, which can influence its biological activity and binding affinity to CDK2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
